molecular formula C15H21NO3S B2812786 ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-69-7

ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2812786
CAS No.: 300828-69-7
M. Wt: 295.4
InChI Key: WHJXCLQXXPDOFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the linear formula C15H21NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has demonstrated the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were evaluated for their antimicrobial and antioxidant activities. Compounds within this chemical framework have shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential, highlighting their potential in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Cytotoxic Agents

Further studies have explored the synthesis of novel thiophene and benzothiophene derivatives with the aim of evaluating their anti-proliferative activity. This research has identified several compounds as active against tumor cell lines, suggesting their utility in cancer research and potential therapeutic applications (Mohareb et al., 2016).

Antiproliferative Activity

A novel series of thiophene derivatives has been prepared and tested for their antiproliferative activity, with certain compounds displaying significant activity against breast and colon cancer cell lines. These findings contribute to the ongoing search for new cancer treatments (Ghorab et al., 2013).

Anti-inflammatory and Antioxidant Activities

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. These compounds have shown promising results, indicating their potential in treating inflammatory conditions and oxidative stress (Madhavi et al., 2017).

Local Anesthetic and Antiarrhythmic Agents

Research into cyclopenteno[b]thiophene derivatives has aimed at developing analogues of carticaine, evaluating them for local anesthetic and antiarrhythmic activities. Some of these compounds have demonstrated comparable activity to established drugs, offering new avenues for the development of therapeutic agents in these areas (Al-Obaid et al., 1998).

Future Directions

Thiophene derivatives have been the focus of many research studies due to their potential biological activities . Future research could explore the synthesis of new thiophene derivatives, their biological activities, and their potential applications in various fields.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-5-19-13(17)11-9-7-6-8-10(9)20-12(11)16-14(18)15(2,3)4/h5-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJXCLQXXPDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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